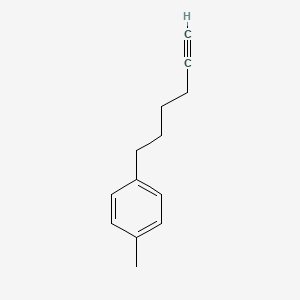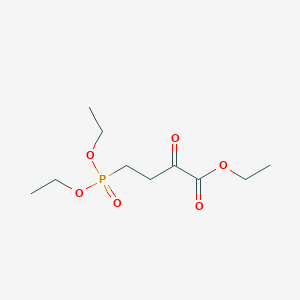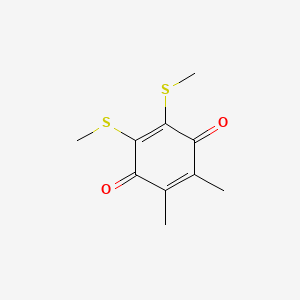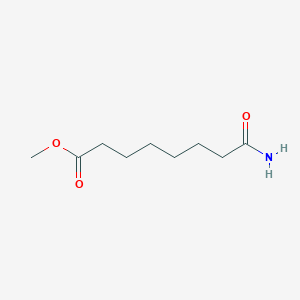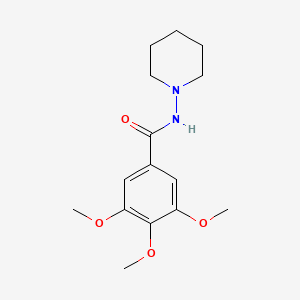
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide is an organic compound with the molecular formula C15H22N2O4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a benzamide core substituted with three methoxy groups and a piperidine ring, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperidine. The process can be summarized as follows:
Esterification: 3,4,5-Trimethoxybenzoic acid is first converted to its corresponding ester using methanol and a catalytic amount of sulfuric acid.
Amidation: The ester is then reacted with piperidine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to reduce reaction times and improve selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the piperidine ring, resulting in different biological activities.
N-(piperidin-1-yl)benzamide: Lacks the methoxy groups, affecting its chemical properties and reactivity.
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide: Contains a different substituent on the nitrogen atom, leading to variations in its applications and effects.
Uniqueness
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide is unique due to the presence of both the methoxy groups and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
141780-77-0 |
|---|---|
Molekularformel |
C15H22N2O4 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-9-11(10-13(20-2)14(12)21-3)15(18)16-17-7-5-4-6-8-17/h9-10H,4-8H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
YERCBYXPIIFSTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
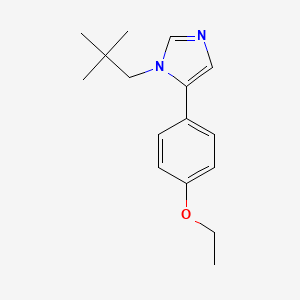
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)

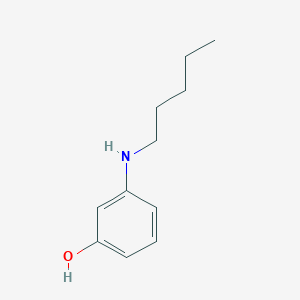
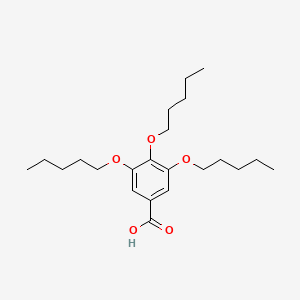
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

